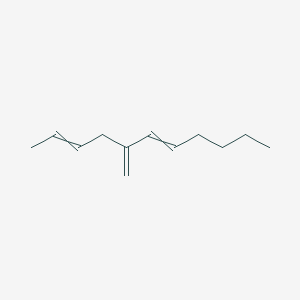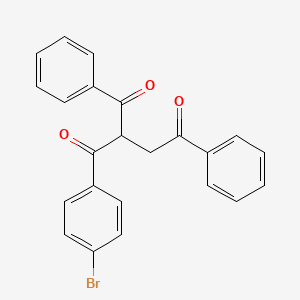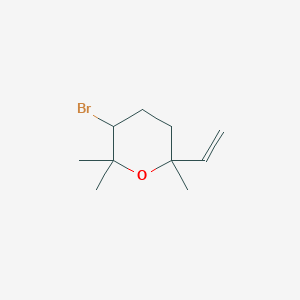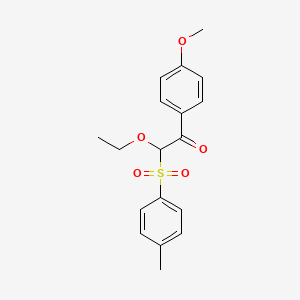![molecular formula C5H12NO2PSi B14561706 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole CAS No. 61706-75-0](/img/structure/B14561706.png)
2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole: is a compound characterized by the presence of a trimethylsilyl group bonded to an oxazaphosphole ring. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole typically involves the reaction of an oxazaphosphole precursor with a trimethylsilylating agent. Common reagents used for trimethylsilylation include trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The reaction conditions often require the presence of a base, such as triethylamine, to facilitate the formation of the trimethylsiloxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of trimethylsilylating agents make industrial production feasible.
Chemical Reactions Analysis
Types of Reactions: 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole is used as a reagent in various organic synthesis reactions. Its trimethylsilyl group serves as a protecting group for hydroxyl functionalities, making it valuable in multi-step synthesis processes .
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to modify biological molecules can lead to the development of new drugs and therapeutic agents .
Industry: The compound finds applications in the industrial sector, particularly in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism by which 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole exerts its effects involves the interaction of its trimethylsilyl group with target molecules. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of functional groups in the target molecule . This modification allows for selective reactions to occur, facilitating complex synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
2-[(Trimethylsilyl)oxy]ethyl methacrylate: Used as a pharmaceutical intermediate.
Benzoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: Related to salicylic acid derivatives.
Uniqueness: 2-[(Trimethylsilyl)oxy]-2,3-dihydro-1,3,2-oxazaphosphole is unique due to its oxazaphosphole ring structure combined with the trimethylsilyl group. This combination imparts specific reactivity and stability characteristics that are not commonly found in other compounds with similar functional groups .
Properties
CAS No. |
61706-75-0 |
|---|---|
Molecular Formula |
C5H12NO2PSi |
Molecular Weight |
177.21 g/mol |
IUPAC Name |
trimethyl(3H-1,3,2-oxazaphosphol-2-yloxy)silane |
InChI |
InChI=1S/C5H12NO2PSi/c1-10(2,3)8-9-6-4-5-7-9/h4-6H,1-3H3 |
InChI Key |
RIUDBUYKIICCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OP1NC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Chlorobenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14561623.png)

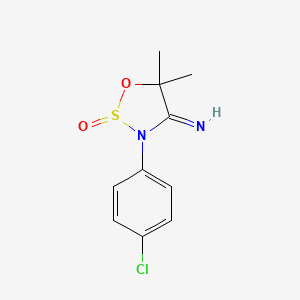
![2-[(2-Methylacryloyl)oxy]cyclohexyl benzoate](/img/structure/B14561633.png)
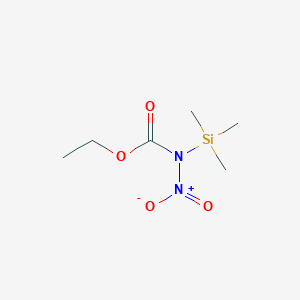
![Acetic acid;[3-(hydroxymethyl)-2-oxabicyclo[2.2.2]oct-5-en-3-yl]methanol](/img/structure/B14561643.png)
![2-[(2-Methylpropyl)(phenyl)amino]-2-oxoethyl ethanesulfonate](/img/structure/B14561645.png)

![3,4-Dimethoxy-8-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B14561661.png)
